molecular formula C15H24N4 B12263812 6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine

6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine

Cat. No.: B12263812
M. Wt: 260.38 g/mol
InChI Key: KQTSZYVCIIGXAB-UHFFFAOYSA-N
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Description

6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine is a heterocyclic compound that features a piperazine ring substituted with a cyclopentyl group and a pyridazine ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using protected diamines and sulfonium salts under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine is unique due to its specific substitution pattern on the piperazine and pyridazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

6-(4-cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine

InChI

InChI=1S/C15H24N4/c1-12-11-15(17-16-13(12)2)19-9-7-18(8-10-19)14-5-3-4-6-14/h11,14H,3-10H2,1-2H3

InChI Key

KQTSZYVCIIGXAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)N2CCN(CC2)C3CCCC3

Origin of Product

United States

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